molecular formula C8H10N2OS B3316391 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide CAS No. 953886-27-6

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide

Cat. No. B3316391
CAS RN: 953886-27-6
M. Wt: 182.25 g/mol
InChI Key: NQPIVSJKPXGRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NS . It has an average mass of 139.218 Da and a monoisotopic mass of 139.045563 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 242.9±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 40.2±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 121.8±3.0 cm3 .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. The activation of NF-κB leads to the expression of various pro-inflammatory cytokines and chemokines, which contribute to the development of inflammatory diseases. This compound inhibits the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to have neuroprotective effects, as evidenced by its ability to protect against neuronal damage in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide for lab experiments is its specificity for the NF-κB pathway. This compound has been shown to selectively inhibit the activity of the IKK complex, which is responsible for the activation of NF-κB. This specificity makes this compound a useful tool for studying the role of the NF-κB pathway in various diseases. However, one limitation of this compound is its potential toxicity. In vitro studies have shown that this compound can induce cell death in certain cell lines, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the role of the NF-κB pathway in various physiological processes, such as aging and metabolism, could be further explored using this compound as a tool.

Scientific Research Applications

4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The inhibition of the NF-κB pathway by this compound has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and Crohn's disease. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent.

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPIVSJKPXGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.